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molecular formula C6H5NO3 B8705519 Furan, 3-(2-nitroethenyl)-

Furan, 3-(2-nitroethenyl)-

Cat. No. B8705519
M. Wt: 139.11 g/mol
InChI Key: YMCXKFWNFUMXOD-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

To a solution of 3-furaldehyde (10.0 g) in ethanol (200 ml), nitromethane (6.37 g) was added at room temperature, followed by the dropwise addition of a 10N-aqueous sodium hydroxide solution (11.0 ml) at 0° C. The resulting mixture was stirred for 1 hour. The reaction mixture was poured into a 15% aqueous solution of hydrochloric acid (500 ml). The precipitate so formed was collected by filtration and dried, whereby the title compound (8.01 g) was obtained as a yellowish white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[CH:2]1.[N+:8]([CH3:11])([O-:10])=[O:9].[OH-].[Na+].Cl>C(O)C>[O:1]1[CH:5]=[CH:4][C:3]([CH:6]=[CH:11][N+:8]([O-:10])=[O:9])=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C=C(C=C1)C=O
Name
Quantity
6.37 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate so formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C=C(C=C1)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.01 g
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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